molecular formula C15H15NO4S B4652969 5-(1,3-benzodioxol-5-ylmethylene)-3-butyl-1,3-thiazolidine-2,4-dione

5-(1,3-benzodioxol-5-ylmethylene)-3-butyl-1,3-thiazolidine-2,4-dione

Cat. No. B4652969
M. Wt: 305.4 g/mol
InChI Key: JQMCWUHMPCVUKS-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-ylmethylene)-3-butyl-1,3-thiazolidine-2,4-dione, also known as Moracin M, is a natural compound that has been found to exhibit various pharmacological properties. It is a member of the thiazolidinedione family, which is known for its antidiabetic and anti-inflammatory effects. Moracin M has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-3-butyl-1,3-thiazolidine-2,4-dione M is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been found to inhibit the activity of various enzymes, including COX-2, iNOS, and MMP-9.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-ylmethylene)-3-butyl-1,3-thiazolidine-2,4-dione M has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been found to improve insulin sensitivity, glucose uptake, and lipid metabolism. In addition, it has been shown to enhance cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

5-(1,3-benzodioxol-5-ylmethylene)-3-butyl-1,3-thiazolidine-2,4-dione M has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It has also been found to be relatively safe and non-toxic. However, the main limitation of 5-(1,3-benzodioxol-5-ylmethylene)-3-butyl-1,3-thiazolidine-2,4-dione M is its low solubility in water, which can make it difficult to administer in in vivo studies.

Future Directions

There are several future directions for research on 5-(1,3-benzodioxol-5-ylmethylene)-3-butyl-1,3-thiazolidine-2,4-dione M. One area of interest is its potential therapeutic applications in cancer. 5-(1,3-benzodioxol-5-ylmethylene)-3-butyl-1,3-thiazolidine-2,4-dione M has been found to exhibit anti-tumor effects in various cancer cell lines, and therefore, it may have potential as a cancer therapy. Another area of interest is its potential as a neuroprotective agent. 5-(1,3-benzodioxol-5-ylmethylene)-3-butyl-1,3-thiazolidine-2,4-dione M has been found to enhance cognitive function and protect against neurodegeneration, and therefore, it may have potential as a treatment for neurodegenerative diseases. Finally, more research is needed to understand the mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-3-butyl-1,3-thiazolidine-2,4-dione M and its potential interactions with other drugs.

Scientific Research Applications

5-(1,3-benzodioxol-5-ylmethylene)-3-butyl-1,3-thiazolidine-2,4-dione M has been found to exhibit various pharmacological properties, including antioxidant, anti-inflammatory, anti-tumor, and neuroprotective effects. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-butyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-3-6-16-14(17)13(21-15(16)18)8-10-4-5-11-12(7-10)20-9-19-11/h4-5,7-8H,2-3,6,9H2,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMCWUHMPCVUKS-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-butyl-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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